5-Bromo-N,N-dimethyl-8-quinolinamine
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Overview
Description
5-Bromo-N,N-dimethyl-8-quinolinamine is a chemical compound with the molecular formula C11H11BrN2 and a molar mass of 251.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Chemical Reactions Analysis
5-Bromo-N,N-dimethyl-8-quinolinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in N,N-dimethyl-8-quinolinamine.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N,N-dimethyl-8-quinolinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological molecules.
Industry: It may be used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-8-quinolinamine involves its interaction with molecular targets in biological systems. The bromine atom and the quinoline ring structure play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-N,N-dimethyl-8-quinolinamine can be compared with other quinoline derivatives, such as:
N,N-dimethyl-8-quinolinamine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Chloro-N,N-dimethyl-8-quinolinamine: Similar structure but with a chlorine atom instead of bromine, leading to different properties and applications.
8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activity, used in various applications including as an antiseptic and in metal chelation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N,N-dimethylquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUPTFCIKPLNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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